Rimonabant-d10 Hydrochloride is a deuterated derivative of Rimonabant, a selective cannabinoid receptor type 1 antagonist. This compound has garnered interest primarily due to its potential applications in metabolic disorders and obesity management. Rimonabant was initially marketed as an anti-obesity drug but was withdrawn from the market due to adverse psychiatric effects. The deuterated version, Rimonabant-d10 Hydrochloride, aims to mitigate some of these side effects while retaining therapeutic benefits.
Rimonabant-d10 Hydrochloride is synthesized from Rimonabant through specific chemical modifications that incorporate deuterium atoms into its molecular structure. This modification can enhance the pharmacokinetic properties of the compound, potentially leading to improved efficacy and reduced side effects.
Rimonabant-d10 Hydrochloride is classified as a cannabinoid receptor antagonist, specifically targeting the cannabinoid receptor type 1. It falls under the broader category of psychoactive substances but is distinguished by its role in modulating metabolic processes rather than inducing psychoactive effects.
The synthesis of Rimonabant-d10 Hydrochloride involves several key steps. One common method includes the introduction of deuterium at specific positions within the Rimonabant molecule. This can be achieved through various techniques such as:
For example, a typical synthesis pathway may start with Rimonabant, where deuterated solvents or reagents are used during reactions involving alkylation or substitution processes. The reaction conditions, such as temperature and time, are carefully controlled to ensure high yields of Rimonabant-d10 Hydrochloride while minimizing by-products.
The molecular formula for Rimonabant-d10 Hydrochloride is . The structure features a complex arrangement typical of cannabinoid compounds, including multiple aromatic rings and a piperidine-like moiety.
Rimonabant-d10 Hydrochloride can undergo various chemical reactions typical of organic compounds, including:
The reactions are often monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to ensure purity and yield are maintained throughout the synthesis process.
Rimonabant-d10 Hydrochloride acts primarily as an inverse agonist at the cannabinoid receptor type 1. By binding to this receptor, it inhibits its activity, leading to various physiological effects:
Studies have shown that Rimonabant can significantly affect metabolic parameters such as insulin sensitivity and adipose tissue function, providing therapeutic benefits in obesity management .
Rimonabant-d10 Hydrochloride has potential applications in various scientific fields:
Systematic IUPAC Name:5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(2,2,3,3,4,4,5,5,6,6-decadeuterio-1-piperidinyl)-1H-pyrazole-3-carboxamide hydrochloride. This nomenclature precisely defines the molecular structure and deuteration positions [3] [9].
Isotopic Labeling Strategy:Rimonabant-d10 incorporates ten deuterium atoms (²H or D) at specific carbon positions within the piperidinyl ring, replacing all hydrogen atoms at the C2, C3, C4, C5, and C6 positions. This strategic deuteration minimizes structural alterations while creating a distinct mass signature for analytical tracking. The isotopic purity typically exceeds 95% atom D, ensuring reliability in quantitative applications [1] [3] [8]. The labeling serves two primary purposes:
Table 1: Nomenclature and Labeling Specifications
Property | Specification |
---|---|
Chemical Formula | C₂₂H₁₁D₁₀Cl₃N₄O·HCl (Hydrochloride salt) [1] [2] |
CAS Number (Unlabeled) | 168273-06-1 (Rimonabant), 158681-13-1 (Rimonabant HCl) [9] |
CAS Number (Labeled) | 929221-88-5 (Rimonabant-d10), 1044909-61-6 (Hydrochloride salt) [1] [3] |
Isotopic Purity | ≥95% atom D [3] [8] |
The deuteration occurs exclusively on the aliphatic carbons of the piperidinyl moiety, leaving the aromatic rings and pyrazole core unchanged. This specificity ensures the deuterated analog maintains identical pharmacological activity to the parent compound while providing a distinct isotopic signature [3] [8]. Key structural features include:
NN4C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C4([2H])[2H]
[8]. Table 2: Deuteration Positional Analysis
Ring Position | Atomic Site | Hydrogen Count | Deuteration Effect |
---|---|---|---|
Piperidinyl C2 | Methylene | 2H | Full replacement → 2D (CD₂ group) [3] [8] |
Piperidinyl C3 | Methylene | 2H | Full replacement → 2D (CD₂ group) |
Piperidinyl C4 | Methylene | 2H | Full replacement → 2D (CD₂ group) |
Piperidinyl C5 | Methylene | 2H | Full replacement → 2D (CD₂ group) |
Piperidinyl C6 | Methylene | 2H | Full replacement → 2D (CD₂ group) |
Pyrazole C4 | Methyl | 3H | No deuteration (CH₃ remains intact) |
Deuteration introduces subtle but measurable changes in physicochemical behavior due to isotopic mass effects:
Table 3: Physicochemical Comparison
Property | Rimonabant HCl | Rimonabant-d10 HCl | Analytical Method |
---|---|---|---|
Molecular Formula | C₂₂H₂₂Cl₄N₄O [9] | C₂₂H₁₁D₁₀Cl₄N₄O [1] | High-resolution MS |
Molecular Weight | 500.25 g/mol | 510.31 g/mol | Mass Spectrometry |
Melting Point | 189–192°C (dec.) | 190–193°C (dec.)* | Differential Scanning Calorimetry |
LogP (Octanol/Water) | ~5.0 [7] | ~5.2* | Chromatographic Retention |
Aqueous Solubility | <1 μg/mL | <1 μg/mL | UV Spectrophotometry |
Predicted based on isotopic effects |
The deuterated analog’s primary utility lies in its role as an internal standard in mass spectrometry, where its near-identical chromatographic elution time combined with distinct mass fragmentation patterns (e.g., m/z shifts in parent and fragment ions) enables precise quantification of the non-labeled drug in biological matrices [1] [6]. Minor metabolic differences may emerge in cytochrome P450 assays (e.g., CYP3A4-mediated oxidation), where deuterium isotope effects could attenuate metabolic clearance rates at specific sites [5] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2